A Comprehensive Guide to the Nomenclature of 2-Hydroxyethyl Icosanoate for Researchers and Formulation Scientists
A Comprehensive Guide to the Nomenclature of 2-Hydroxyethyl Icosanoate for Researchers and Formulation Scientists
An in-depth examination of the synonyms, chemical identifiers, and contextual applications of 2-Hydroxyethyl Icosanoate, providing clarity for its use in research, drug development, and cosmetic formulations.
Introduction
2-Hydroxyethyl icosanoate is a fatty acid ester with significant potential across various scientific and industrial domains, including cosmetics, pharmaceuticals, and material science. Its unique chemical structure, combining the lipophilic 20-carbon chain of icosanoic acid with a hydrophilic hydroxyethyl group, imparts valuable surfactant and emollient properties. However, the diversity of its nomenclature in scientific literature and commercial databases can often lead to ambiguity. This technical guide provides a comprehensive overview of the synonyms for 2-Hydroxyethyl icosanoate, offering researchers, scientists, and drug development professionals a clear and authoritative reference to navigate its various appellations.
Chemical Identity and Core Synonyms
The foundation of understanding any chemical entity lies in its precise identification. 2-Hydroxyethyl icosanoate is systematically named and cataloged in various chemical databases, providing a clear starting point for its identification.
The primary and most formally recognized name is its IUPAC (International Union of Pure and Applied Chemistry) name: 2-hydroxyethyl icosanoate [1]. This name explicitly describes the molecule's structure: an ester formed from icosanoic acid and ethylene glycol, with the ester linkage at one of the hydroxyl groups of the ethylene glycol, leaving the other hydroxyl group at the 2-position of the ethyl group free.
Several other synonyms are directly derived from this systematic nomenclature and are frequently encountered in chemical literature and databases[1]:
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Eicosanoic acid, 2-hydroxyethyl ester: This is a common and unambiguous alternative that clearly identifies the parent acid and alcohol.
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Icosanoic acid 2-hydroxyethyl ester: A slight variation of the above, equally precise.
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2-Hydroxyethylicosanoate: A contracted form that is also chemically explicit.
The CAS (Chemical Abstracts Service) Registry Number for 2-Hydroxyethyl icosanoate is 26158-80-5 [1]. This unique numerical identifier is crucial for unambiguous identification in databases and regulatory documents.
Nomenclature Based on Parent Compounds
A significant portion of the synonyms for 2-Hydroxyethyl icosanoate are derived from the common names of its constituent parts: icosanoic acid and ethylene glycol.
Icosanoic Acid-Derived Synonyms:
Icosanoic acid is more commonly known as arachidic acid , a saturated fatty acid with 20 carbon atoms[2]. This leads to the synonym:
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2-Hydroxyethyl arachidate: This name is frequently used and is analogous to other fatty acid esters where the common name of the fatty acid is used (e.g., ethyl oleate).
Ethylene Glycol-Derived Synonyms:
Ethylene glycol is a diol with the IUPAC name ethane-1,2-diol. Its mono-esters with fatty acids are often referred to as "glycol" esters. Therefore, synonyms for 2-Hydroxyethyl icosanoate based on this nomenclature include:
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Ethylene glycol monoicosanoate: This name clearly indicates that only one of the hydroxyl groups of ethylene glycol has formed an ester with icosanoic acid.
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Glycol icosanoate: A more general term, but in the context of mono-esters, it is often used to refer to the 2-hydroxyethyl ester.
It is important to note that commercial preparations of such esters may sometimes contain a mixture of mono- and di-esters. The term "ethylene glycol icosanoate" could potentially refer to either the monoester or a mixture, highlighting the importance of specifying the degree of esterification.
Tabulated Summary of Synonyms and Identifiers
For ease of reference, the following table summarizes the key synonyms and chemical identifiers for 2-Hydroxyethyl icosanoate.
| Identifier Type | Identifier | Source/Context |
| IUPAC Name | 2-hydroxyethyl icosanoate | Formal chemical nomenclature[1] |
| CAS Number | 26158-80-5 | Chemical Abstracts Service[1] |
| Systematic Name | Eicosanoic acid, 2-hydroxyethyl ester | Chemical literature and databases[1] |
| Common Name | 2-Hydroxyethyl arachidate | Based on the common name of the parent fatty acid |
| Ester Name | Ethylene glycol monoicosanoate | Descriptive name based on parent alcohol and acid |
| General Term | Glycol icosanoate | Common terminology for ethylene glycol esters |
| Molecular Formula | C22H44O3 | |
| InChIKey | LLLBQVRKHDZZOU-UHFFFAOYSA-N | International Chemical Identifier[1] |
Contextual Usage of Synonyms in Scientific Literature
The choice of synonym often depends on the context of the research or application.
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In synthetic chemistry and analytical studies , the more systematic names like "2-hydroxyethyl icosanoate" or "eicosanoic acid, 2-hydroxyethyl ester" are preferred for their precision. A study on the synthesis of 2-hydroxyethyl esters from peanut oil, for instance, specifically identifies "Eicosanoic acid, 2-hydroxyethyl ester" as a component of the product mixture using GC-MS analysis[2][3].
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In the cosmetic and personal care industry , names that are more descriptive of the ingredients' function or origin are often used. While a specific INCI (International Nomenclature of Cosmetic Ingredients) name for 2-Hydroxyethyl icosanoate is not readily found in the searched literature, analogous compounds like "Glycol Stearate" (from stearic acid) are well-established. This suggests that a name like "Ethylene Glycol Monoicosanoate" or a variation thereof would be the likely INCI designation. These types of ingredients are valued as pearlescent agents, emulsifiers, and emollients in formulations like shampoos and lotions[4].
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In the context of biomaterials and drug delivery , the "2-hydroxyethyl" moiety is significant due to its use in forming hydrophilic polymers. While direct literature on 2-Hydroxyethyl icosanoate in drug delivery is limited, the broader class of fatty acid esters is explored for enhancing the dermal and transdermal delivery of active pharmaceutical ingredients[5].
Chemical Structure and Relationships
To visually represent the chemical entity and its formation, the following diagrams are provided.
Figure 2: 2D chemical structure of 2-Hydroxyethyl icosanoate.
Experimental Methodologies: Synthesis and Analysis
Synthesis:
A representative method for the synthesis of 2-hydroxyethyl esters of fatty acids, including 2-Hydroxyethyl icosanoate, involves the transesterification of triglycerides with ethylene glycol. A study utilizing peanut oil, which contains arachidic acid, provides a relevant protocol.[2][3]
Step-by-Step Synthesis Protocol (Adapted from Rezende et al., 2005):
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Reactant Preparation: A defined molar ratio of triglycerides (from a source containing icosanoyl chains, such as peanut oil) and ethylene glycol is used. A common ratio is 1:10 (triglyceride to ethylene glycol).
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Catalyst Addition: A basic catalyst, such as potassium carbonate (K2CO3), is added to the reaction mixture. The amount of catalyst is typically a percentage of the molar amount of the triglyceride (e.g., 9 mol%).
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Reaction Conditions: The mixture is heated to a specified temperature (e.g., 150°C) in a reaction vessel equipped with a reflux condenser and a stirrer. The reaction is allowed to proceed for several hours (e.g., 5 hours) with constant stirring.
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Neutralization and Extraction: After cooling, the reaction mixture is neutralized with an acid solution (e.g., 10% HCl) to a pH of 7. The product is then extracted using an organic solvent such as ethyl acetate.
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Purification: The organic phase is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed, for instance, by rotary evaporation, to yield the crude 2-hydroxyethyl ester product.
Analysis:
The identification and quantification of 2-Hydroxyethyl icosanoate in a mixture are typically performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Sample Preparation: The sample containing the 2-hydroxyethyl esters is dissolved in a suitable solvent. Derivatization to a more volatile form (e.g., trimethylsilyl ether) may be performed to improve chromatographic separation and detection, although direct analysis is also possible.
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GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to allow for the separation of the different fatty acid esters based on their boiling points and interactions with the stationary phase.
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MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the compound. The mass spectrum of 2-Hydroxyethyl icosanoate would show characteristic fragments corresponding to the icosanoyl group and the hydroxyethyl moiety.
Conclusion
A thorough understanding of the nomenclature of 2-Hydroxyethyl icosanoate is essential for accurate communication and effective research in the fields of drug development, cosmetic science, and beyond. This guide has provided a detailed overview of the various synonyms, from the systematic IUPAC name to common names derived from its constituent parts. By consolidating this information, along with insights into its synthesis and analysis, this document serves as a valuable resource for scientists and researchers, enabling them to confidently identify, source, and utilize this versatile compound in their work. The consistent use of the CAS number 26158-80-5 is highly recommended to avoid ambiguity in all technical documentation and publications.
References
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PubChem. (n.d.). 2-Hydroxyethyl icosanoate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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Wikipedia. (2024, January 28). Arachidic acid. Retrieved February 2, 2026, from [Link]
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Hony Chem. (2025, January 23). What Is The Pearlescent Agent in Shampoo? Retrieved February 2, 2026, from [Link]
- Sintov, A., & Ben-Shabat, S. (2006). Design of fatty acid conjugates for dermal delivery and topical therapeutics. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 67–87.
- Yusuf, M., et al. (2020). Synthesis of 2-Hydroxy-Ethyl Ester from Peanut Oil as a Bio-Additive for Diesel Fuel.
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Atlantis Press. (n.d.). Synthesis of 2-Hydroxy-Ethyl Ester from Peanut Oil As A Bio-Additive for Diesel Fuel. Retrieved February 2, 2026, from [Link]
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- 1. 2-Hydroxyethyl icosanoate | C22H44O3 | CID 538813 - PubChem [pubchem.ncbi.nlm.nih.gov]
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